ss-Hydroxy-thyroxine
Description
Thyroxine itself is a tetraiodinated phenolic ether derived from tyrosine, with iodine atoms at the 3, 5, 3', and 5' positions of its diphenyl ether backbone . The term "ss-Hydroxy-thyroxine" may imply a structural modification, such as an additional hydroxyl group at an unspecified position (e.g., β-hydroxylation or substitution on the alanine side chain). Despite this gap, insights can be drawn from structurally related thyroxine analogues and metabolites discussed in the literature.
Properties
Molecular Formula |
C15H11I4NO5 |
|---|---|
Molecular Weight |
792.87 g/mol |
IUPAC Name |
2-amino-3-hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H11I4NO5/c16-7-3-6(4-8(17)13(7)22)25-14-9(18)1-5(2-10(14)19)12(21)11(20)15(23)24/h1-4,11-12,21-22H,20H2,(H,23,24) |
InChI Key |
QIFVILYTCIFAPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C(C(C(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of ss-Hydroxy-thyroxine involves several steps, including the iodination of tyrosine residues and the coupling of iodotyrosines. The industrial production of thyroid hormones typically involves the extraction of these compounds from animal thyroid glands or the chemical synthesis of their analogs . The synthetic routes often require precise control of reaction conditions to ensure the correct iodination and coupling reactions .
Chemical Reactions Analysis
ss-Hydroxy-thyroxine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine, hydrogen peroxide, and various acids and bases . The major products formed from these reactions depend on the specific conditions and reagents used. For example, deiodination reactions can produce triiodothyronine (T3) from thyroxine (T4) .
Scientific Research Applications
ss-Hydroxy-thyroxine has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the mechanisms of thyroid hormone synthesis and metabolism . In biology and medicine, it is used to investigate the role of thyroid hormones in growth, development, and metabolism . In industry, it is used in the production of diagnostic reagents and therapeutic agents for thyroid-related disorders .
Mechanism of Action
The mechanism of action of ss-Hydroxy-thyroxine involves its interaction with thyroid hormone receptors in target tissues. These receptors regulate the expression of genes involved in metabolism, growth, and development . The molecular targets and pathways involved include the hypothalamic-pituitary-thyroid axis, which regulates the synthesis and secretion of thyroid hormones . This compound is converted to its active form, triiodothyronine (T3), by deiodinase enzymes, which then bind to thyroid hormone receptors and modulate gene expression .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Thyroxine (T4) and Triiodothyronine (T3)
Thyroxine (T4) and its active metabolite triiodothyronine (T3) are the primary thyroid hormones. T4 is a prohormone, converted to T3 via deiodination in peripheral tissues. Key differences include:
- Iodination : T4 has four iodine atoms; T3 has three (lacks one at the 5' position).
- Receptor Affinity : T3 binds thyroid receptors with 10–15× greater affinity than T4 .
- Half-life : T4 has a longer half-life (~7 days) compared to T3 (~1 day) .
Diiodotyrosine (DIT)
Diiodotyrosine is a precursor to T4 and T3, featuring two iodine atoms on tyrosine. It is primarily involved in thyroglobulin synthesis within the thyroid gland .
Thyroxine Analogues with Modified Substituents
describes synthetic thyroxine analogues with altered substituents, such as 3:5-diiodo-4-methoxy-2:6-Diiodoanisole and 3:5-diiodo-4-methoxytoluene. These compounds retain the diiodophenoxy group but replace the alanine side chain with simpler structures. They exhibit thyroxine-inhibitory activity at doses of 50–200 mg/kg in mice, suggesting that the diiodophenoxy moiety is critical for competitive antagonism .
Competitors of Thyroxine Binding Globulin (TBG)
Compounds like o,p'-DDD and diphenylhydantoin structurally resemble thyroxine’s diphenyl ether core. These agents compete with T4 for TBG binding sites, reducing serum protein-bound iodine (PBI) levels . This mechanism contrasts with ss-Hydroxy-thyroxine’s hypothetical role, which may depend on hydroxylation altering receptor interaction or metabolism.
Levothyroxine Formulations
Levothyroxine (synthetic T4) is the standard therapy for hypothyroidism. Comparative studies highlight differences in bioavailability between formulations:
- Liquid vs. Tablet : Liquid levothyroxine achieves faster absorption (15–30 minutes pre-meal) versus tablets (60 minutes) .
- Generic vs. Branded: Persistent use of name-brand levothyroxine (e.g., Synthroid) correlates with marginally higher rates of TSH normalization (72% vs. 68% for generics) .
Structural and Functional Comparison Table
Biological Activity
Formation and Metabolism
3,5-T2 is formed from the deiodination of T3, specifically through the removal of an iodine atom from the inner ring of T3 by deiodinase type 3 .
Thyromimetic Action
3,5-T2 exhibits thyromimetic activity, meaning it can mimic some of the effects of thyroid hormones. At high concentrations, it can act on classical T3 receptors, although its affinity is lower compared to T3. This action is significant in various physiological processes .
Mitochondrial Effects
One of the notable biological activities of 3,5-T2 is its direct effect on mitochondria. It can stimulate oxygen consumption and increase lipid metabolism in the liver and muscles. These effects are potentially beneficial in combating steatosis (fatty liver disease) and other metabolic disorders .
Hormonal Regulation
3,5-T2 influences hormonal regulation, particularly in the stimulation of growth hormone production and secretion in somatotrophs. It also has an effect on TSH suppression in thyrotropes, similar to other thyroid hormones .
Tissue Distribution
3,5-T2 is found in both blood and various tissues, with higher concentrations observed in tissues compared to serum. This distribution suggests that 3,5-T2 may have localized effects that are distinct from its systemic actions .
Animal Studies
Studies in mouse models have shown that administration of physiological and pharmacological doses of 3,5-T2 can provide insights into its thyromimetic activity and potential antisteatotic effects. These studies indicate that 3,5-T2 can improve metabolic parameters by enhancing lipid metabolism and reducing fat accumulation in tissues .
In Vitro Studies
In vitro cellular models have been used to understand the mechanisms of action of 3,5-T2 at the level of gene expression and mitochondrial energy metabolism. These studies have shown that 3,5-T2 can rapidly affect mitochondrial function, leading to increased oxygen consumption and enhanced metabolic activity .
Data Tables and Case Studies
While specific data tables and case studies directly related to "ss-Hydroxy-thyroxine" are not available due to the misnomer, here is a summary of relevant data and findings related to 3,5-T2:
Serum Concentrations
- 3,5-T2 circulates in human serum, and its concentrations can be altered by various pathophysiological and experimental conditions .
Metabolic Effects
- Oxygen Consumption : 3,5-T2 increases oxygen consumption in tissues.
- Lipid Metabolism : It enhances hepatic and muscular lipid metabolism, which can be beneficial in combating steatosis .
Hormonal Effects
- Growth Hormone : Stimulates growth hormone production and secretion.
- TSH Suppression : Acts on TSH suppression in thyrotropes .
3,5-T2 exerts its effects through both classical nuclear receptor-mediated pathways and rapid, non-genomic actions on mitochondria. The latter involves direct stimulation of mitochondrial function, leading to increased metabolic activity .
Clinical Implications
The biological activity of 3,5-T2 suggests potential therapeutic applications, particularly in metabolic disorders. Its ability to enhance lipid metabolism and reduce fat accumulation makes it a candidate for treating conditions like fatty liver disease and other metabolic syndromes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
